molecular formula C32H52FeP2 B14061880 CID 134991672

CID 134991672

Cat. No.: B14061880
M. Wt: 554.5 g/mol
InChI Key: FFFWTQLOUUWUJJ-UHFFFAOYSA-N
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Description

CID 134991672 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Compounds with CIDs are typically characterized by structural, physicochemical, and bioactivity data, which are critical for comparative analyses in cheminformatics, pharmacology, and toxicology .

Hypothetically, this compound could represent a bioactive molecule, given that similar CIDs in the evidence (e.g., CID 12594, CID 6675, CID 101283546) are associated with substrates, inhibitors, or natural product derivatives . For instance, highlights compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) in studies of substrate specificity, while describes oscillatoxin derivatives (e.g., CID 101283546) with structural modifications influencing toxicity.

Properties

Molecular Formula

C32H52FeP2

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;

InChI Key

FFFWTQLOUUWUJJ-UHFFFAOYSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 134991672 involves specific chemical reactions and conditions. The preparation method typically includes the hydrolysis of precursor compounds, followed by specific reaction steps to achieve the desired chemical structure . The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: CID 134991672 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pressure, are optimized to achieve the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties for specific applications .

Scientific Research Applications

CID 134991672 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Industrially, it is utilized in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of CID 134991672 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This mechanism is crucial for its applications in therapeutic research and development .

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps : The absence of explicit data for this compound in the provided evidence limits direct comparisons. Studies analogous to (substrate specificity) and (toxicity profiling) are needed.
  • Methodological Insights : Techniques like LC-ESI-MS () and 2D NMR () could resolve structural ambiguities and validate bioactivity .

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